3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride, also known as PCBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate neurotransmitter release, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of monoamine neurotransmitters from presynaptic neurons. By inhibiting VMAT2, 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride reduces the release of monoamine neurotransmitters, leading to a decrease in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of ion channel activity. These effects are thought to underlie its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride for lab experiments is its selectivity for VMAT2, which allows for the specific modulation of monoamine neurotransmitter release. However, 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain experimental contexts.
Future Directions
There are a number of potential future directions for research on 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride, including the development of more potent and selective VMAT2 inhibitors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride, as well as its potential limitations and drawbacks.
Synthesis Methods
The synthesis of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride.
Scientific Research Applications
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
3-piperidin-1-ylcyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-6-9(7-8)11-4-2-1-3-5-11;;/h8-9H,1-7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSALRJATOHGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1229625-35-7 |
Source
|
Record name | 3-(piperidin-1-yl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.